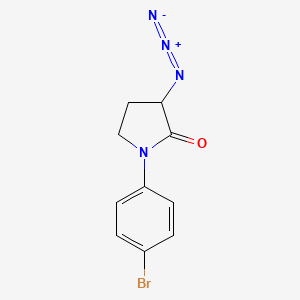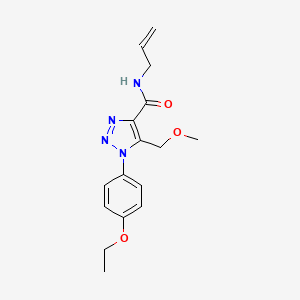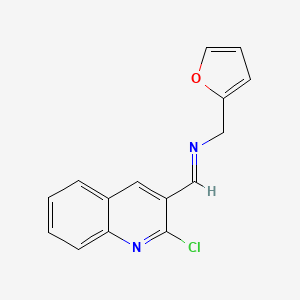![molecular formula C6H9BF3O B2699728 Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide CAS No. 2374786-93-1](/img/structure/B2699728.png)
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide is a chemical compound with the CAS number 2374786-93-1 . It is also known as potassium (3-oxabicyclo [4.1.0]heptan-6-yl)trifluoroborate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9BF3O.K/c8-7(9,10)6-1-2-11-4-5(6)3-6;/h5H,1-4H2;/q-1;+1 . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings. The boron atom is attached to the six-membered ring and is also bonded to three fluorine atoms.Physical And Chemical Properties Analysis
The molecular weight of this compound is 204.04 . It appears as a white solid .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Fluorination
Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide derivatives are instrumental in selective ring-opening reactions and fluorination processes. Duhamel et al. (1993) illustrated that the reaction of 1,3,3-trihalo-7-oxabicyclo[4.1.0]heptanes with boron trifluoride-ether results in the regio- and stereo-selective formation of cis-fluorohydrins, a method with significant synthetic advantages including high atom economy and good yields (Duhamel, Leblond, & Poirier, 1993).
2. Enolization and Aldolization
The compound finds application in enolization-aldolization reactions. Ramachandran et al. (2010) reported the first boron-mediated enolization-aldolization of 3,3,3-trifluoropropionates, highlighting the use of bis-exo-bicyclo[2.2.1]heptan-2-ylboron triflate as a superior reagent for diastereospecific enolization (Ramachandran, Parthasarathy, & Gagare, 2010).
3. Antimicrobial and Antioxidant Screening
Compounds derived from 7-oxabicyclo[2.2.1]hept-5-en-2-yl, synthesized using boron trifluoride diethyl etherate catalyzed reactions, have been screened for their antibacterial and antioxidant activities. Dhanapal et al. (2013) demonstrated their potential in medical and pharmacological research (Dhanapal, Perumal, Ramprasath, & Mathivanan, 2013).
4. Catalytic Cyclization
The trifluoro compound also plays a role in catalytic cyclization processes. Liu et al. (2015) described a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes for synthesizing bicyclo[4.1.0]heptan-5-ones, showcasing a new method for oxidative cyclization of 1,6-enynes (Liu et al., 2015).
5. Regio- and Stereo-selective Formation
The compound's use extends to selective formation processes. Another study by Duhamel et al. (1994) highlighted how reaction with boron trihalides (F, Cl, Br) leads to regio- and stereo-selective formation of corresponding tetrahalohydrins, proving its utility in selective halogenation of epoxides (Duhamel, Leblond, Bidois-Sery, & Poirier, 1994).
6. Lewis Acid Applications
The trifluoro compound's derivative, Tris(pentafluorophenyl)borane, is recognized for its role in homogeneous Ziegler-Natta chemistry and as a catalyst in various organic and organometallic reactions, including hydrometallation, alkylations, and catalyzed aldol-type reactions (Erker, 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth and dispose of contents/container in accordance with local regulations .
Eigenschaften
IUPAC Name |
trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3O/c8-7(9,10)6-1-2-11-4-5(6)3-6/h5H,1-4H2/q-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRMPPZMHCPDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCOCC1C2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B2699649.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2699651.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2699653.png)



![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)


![N-[4-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2699668.png)